molecular formula C17H19N3 B11112007 4-(1-ethylbenzimidazol-2-yl)-N,N-dimethylaniline

4-(1-ethylbenzimidazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11112007
M. Wt: 265.35 g/mol
InChI Key: KQERGFGNNIWLDR-UHFFFAOYSA-N
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Description

4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole ring fused with an aniline moiety, making it a significant molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE typically involves the reaction of 1-ethyl-1H-benzodiazole with N,N-dimethylaniline under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzodiazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE
  • **4-ETHYL-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ANILINE
  • **4-AMINO-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PENTAN-2-ONE

Uniqueness

What sets 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE apart is its unique combination of the benzodiazole and aniline moieties, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H19N3/c1-4-20-16-8-6-5-7-15(16)18-17(20)13-9-11-14(12-10-13)19(2)3/h5-12H,4H2,1-3H3

InChI Key

KQERGFGNNIWLDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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